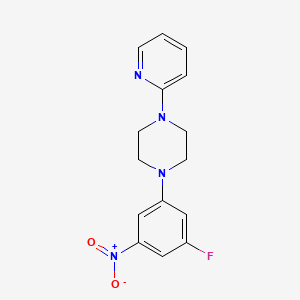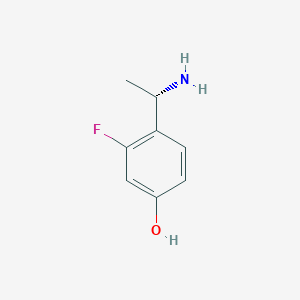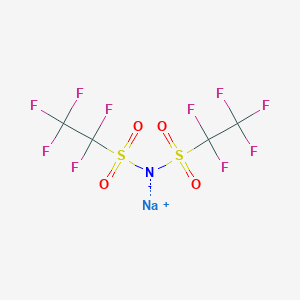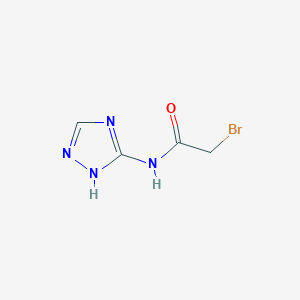
2-bromo-N-(1H-1,2,4-triazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(1H-1,2,4-triazol-3-yl)acetamide is a chemical compound that features a bromine atom, a triazole ring, and an acetamide group The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 1H-1,2,4-triazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
- Dissolve 1H-1,2,4-triazole in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add bromoacetyl bromide to the reaction mixture while maintaining the temperature under reflux.
- After the addition is complete, continue refluxing the mixture for several hours.
- Cool the reaction mixture and extract the product using a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, leading to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetamide group to an amine or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are derivatives of this compound with the bromine atom replaced by the nucleophile.
Oxidation: Products may include oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced products may include amines or other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-bromo-N-(1H-1,2,4-triazol-3-yl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Agrochemicals: It serves as an intermediate in the synthesis of fungicides, herbicides, and insecticides.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to the target. The bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
2-bromo-N-(1H-1,2,4-triazol-3-yl)acetamide can be compared with other similar compounds, such as:
1H-1,2,4-triazole: The parent compound, which lacks the bromo and acetamide groups, is less reactive and has different biological properties.
2-chloro-N-(1H-1,2,4-triazol-3-yl)acetamide: Similar to the bromo derivative but with a chlorine atom, it may exhibit different reactivity and binding affinity due to the smaller size and different electronegativity of chlorine.
N-(1H-1,2,4-triazol-3-yl)acetamide: Lacking the halogen atom, this compound has different reactivity and may not form halogen bonds, affecting its biological activity.
The uniqueness of this compound lies in its combination of the triazole ring, bromine atom, and acetamide group, which together confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C4H5BrN4O |
|---|---|
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
2-bromo-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C4H5BrN4O/c5-1-3(10)8-4-6-2-7-9-4/h2H,1H2,(H2,6,7,8,9,10) |
Clave InChI |
DZTAJKWYFFKHJA-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)NC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


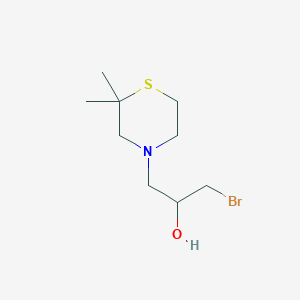
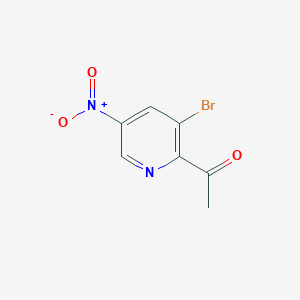
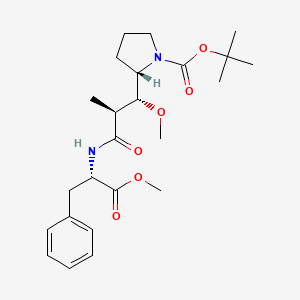
![1-(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B12846991.png)
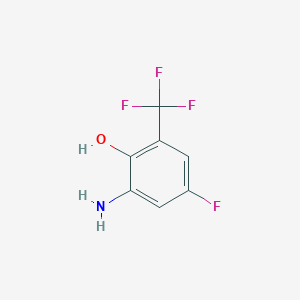
![Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate](/img/structure/B12847002.png)
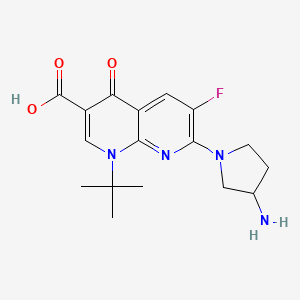
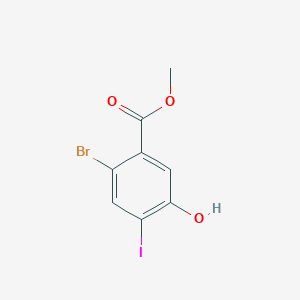
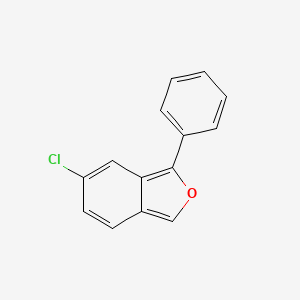
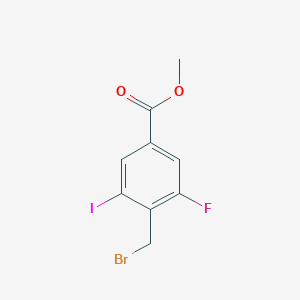
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
